molecular formula C21H19N5O2 B7463108 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one

1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one

Cat. No. B7463108
M. Wt: 373.4 g/mol
InChI Key: YHZTXQOPPPIINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as QNZ or EVP4593 and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including inflammation and immune response. By inhibiting this pathway, QNZ can reduce the production of pro-inflammatory cytokines and prevent inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and prevent cell death. This compound has also been found to have anti-tumor properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one in lab experiments is its ability to inhibit the NF-κB signaling pathway. This makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research can be done to improve the solubility of this compound in water, which can make it more useful in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research due to its various biological activities. Its ability to inhibit the NF-κB signaling pathway makes it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore its potential in other areas such as neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis method of 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one involves the reaction of 2-bromo-1-(1H-benzimidazol-2-yl)ethanone with 2-(1-pyrrolidinyl)acetic acid in the presence of triethylamine. The resulting intermediate is then treated with 2-nitrobenzaldehyde and sodium borohydride to obtain the final product.

Scientific Research Applications

1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one has been found to exhibit various biological activities that make it useful in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-19-12-22-16-8-3-4-9-17(16)26(19)13-20(28)25-11-5-10-18(25)21-23-14-6-1-2-7-15(14)24-21/h1-4,6-9,12,18H,5,10-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZTXQOPPPIINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C3=CC=CC=C3N=CC2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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